2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-methylpiperidin-1-yl)ethanone
Description
The compound 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-methylpiperidin-1-yl)ethanone is a heterocyclic organic molecule featuring a benzofuropyrimidine core linked via a thioether group to a 4-methylpiperidin-1-yl ethanone moiety. The thioether bridge introduces sulfur-based reactivity and increased lipophilicity compared to oxygen analogs.
Properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-12-6-8-21(9-7-12)15(22)10-24-18-17-16(19-11-20-18)13-4-2-3-5-14(13)23-17/h2-5,11-12H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCDPEPZNXDDHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-methylpiperidin-1-yl)ethanone typically involves multi-step organic reactions The process may start with the formation of the benzofuro[3,2-d]pyrimidine core through cyclization reactions
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidinyl or thioether moieties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Alkyl halides, amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemokine Receptor Antagonism
Research has shown that compounds with a similar structure can act as antagonists to CC chemokine receptors, particularly CCR3. These receptors are crucial in mediating inflammatory responses and immune system regulation. Structure-activity relationship studies indicate that modifications at specific positions can enhance binding affinity and selectivity for these receptors, suggesting potential applications in treating allergic diseases and asthma management.
Acetylcholinesterase Inhibition
The compound exhibits significant inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine, a neurotransmitter involved in muscle contraction and cognitive functions. Inhibition of AChE can lead to increased levels of acetylcholine, which may benefit conditions such as Alzheimer's disease.
In Vitro Studies
In vitro studies have demonstrated various biological activities associated with this compound:
| Activity | Effect | Reference |
|---|---|---|
| CCR3 Antagonism | Potent inhibition of eotaxin-induced eosinophil chemotaxis | |
| AChE Inhibition | Significant inhibition compared to standard drugs | |
| Cytotoxicity | Moderate cytotoxic effects on cancer cell lines |
Study 1: CCR3 Antagonism
A study focused on a series of benzofuro-pyrimidine derivatives revealed that modifications at the N-benzyl position significantly enhanced their potency as CCR3 antagonists. The compound exhibited low nanomolar range binding affinities in receptor binding assays, indicating its potential for therapeutic applications in allergic diseases and asthma management.
Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective properties of similar piperidine derivatives. The results indicated that these compounds could protect neuronal cells from oxidative stress-induced apoptosis through AChE inhibition and modulation of neuroinflammatory pathways. This suggests potential applications in neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-methylpiperidin-1-yl)ethanone would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, inhibiting or modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to changes in the biological pathway.
Comparison with Similar Compounds
(a) Benzofuropyrimidine Derivatives
The target compound shares its benzofuropyrimidine core with the dicarbonitrile derivatives described in Patent EP 4,426,702 A1 . However, the patent’s focus on 2,4-dicarbonitrile substituents suggests these derivatives are optimized for charge transport in organic light-emitting diodes (OLEDs), whereas the thioether group in the target compound may prioritize solubility or redox activity.
(b) Piperidine-Modified Ethanones
Compounds like 2-(4-bromophenyl)-1-(4-methylpiperidin-1-yl)ethanone share the 4-methylpiperidin-1-yl ethanone moiety but replace the benzofuropyrimidine-thio group with a bromophenyl substituent. This substitution reduces π-conjugation and introduces halogen-based reactivity (e.g., Suzuki coupling), making it more suitable as a synthetic intermediate. The target compound’s benzofuropyrimidine core likely enhances aromatic interactions, which could be advantageous in binding applications (e.g., enzyme inhibition) or optoelectronic materials.
(c) Heterocyclic Variants
The imidazo-pyrrolo-pyrazine derivatives in European Patent Bulletin 2022/06 feature a nitrogen-rich heterocyclic system instead of benzofuropyrimidine. Such structures are often associated with kinase inhibition due to their ability to form hydrogen bonds with ATP-binding pockets. The target compound’s benzofuropyrimidine-thio group may offer distinct electronic properties (e.g., fluorescence) but less hydrogen-bonding capacity compared to these analogs.
Key Property Differences
- Electronic Properties : Benzofuropyrimidine derivatives generally exhibit strong π-conjugation, beneficial for optoelectronics, whereas bromophenyl or imidazo-pyrrolo-pyrazine systems prioritize steric or electronic effects for specific applications.
- Synthetic Flexibility : Halogenated analogs (e.g., bromophenyl) allow for cross-coupling reactions, while the thioether in the target compound may enable disulfide-based functionalization.
Biological Activity
The compound 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-methylpiperidin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in therapeutic applications. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H23N3O2S
- Molecular Weight : 357.47 g/mol
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Benzofuro[3,2-d]pyrimidine Core : Achieved through cyclization reactions.
- Introduction of the Thioether Group : Utilizes nucleophilic substitution reactions with thiol reagents.
- Acetamide Formation : Finalized by acylation with appropriate acyl chlorides.
The synthetic routes have been optimized to yield high purity and yield for biological testing.
Antimicrobial Activity
Recent studies have shown that derivatives of benzofuro[3,2-d]pyrimidines exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against Gram-positive bacteria, indicating a potential for developing new antibiotics based on this scaffold .
Antitumor Activity
The compound has been evaluated for its antitumor properties against various cancer cell lines. In vitro assays have indicated that it can inhibit cell proliferation and induce apoptosis in cancer cells. For example, modifications to similar structures have resulted in IC50 values as low as 0.55 μM against lymphoma cell lines, suggesting that structural optimizations could enhance potency .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzofuro core significantly affect its activity profile. For instance, the introduction of different piperidine derivatives has shown to improve antitumor efficacy while maintaining low toxicity to normal cells .
Case Studies
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-methylpiperidin-1-yl)ethanone?
Answer:
- Coupling Reactions : Use nucleophilic substitution or thiol-ether formation under inert conditions (e.g., N₂ atmosphere) to link the benzofuropyrimidine and piperidinyl ethanone moieties.
- Solvent Systems : Optimize polarity with mixtures like n-hexane/EtOAc (5:5) for column chromatography to isolate intermediates with ≥75% yield .
- Catalysts : Consider coupling agents like EDCI/HOBt for amide bond formation in related benzoylpiperidine derivatives .
Basic: Which analytical techniques are critical for validating the compound’s structural integrity?
Answer:
- NMR Spectroscopy : Assign ¹H/¹³C chemical shifts to confirm substituent positions (e.g., benzofuropyrimidine S-linkage at C4, piperidine methyl group at C4) .
- HPLC : Monitor purity (≥95% peak area at 254 nm) and retention time (e.g., 13.036 min for structurally similar compounds) .
- Elemental Analysis : Compare calculated vs. observed C/H/N percentages to detect impurities (e.g., discrepancies ≤0.3% indicate acceptable purity) .
Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
Answer:
- Crystal Growth : Recrystallize from chloroform/methanol (CHCl₃/MeOH) to obtain single crystals suitable for diffraction studies .
- Data Interpretation : Use software like SHELX to refine bond lengths/angles, confirming the thioether bond geometry and piperidine chair conformation .
- Validation : Cross-reference with NMR data to ensure consistency in spatial arrangement .
Advanced: What in silico approaches predict the compound’s biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., PI3K or EGFR) based on benzofuropyrimidine’s heterocyclic scaffold .
- Pharmacophore Modeling : Map hydrogen bond acceptors (pyrimidine N) and hydrophobic regions (benzofuran) to prioritize targets .
- ADMET Prediction : SwissADME evaluates solubility (LogP ~3.5) and CYP450 inhibition risks .
Basic: What experimental design limitations could affect reproducibility in biological assays?
Answer:
- Sample Degradation : Avoid prolonged storage at RT; use continuous cooling (4°C) to stabilize organic compounds during 9-hour assays .
- Matrix Effects : Account for background organic matter in sediment or cell lysates using spike-recovery experiments (e.g., 80–120% recovery thresholds) .
Advanced: How to address contradictory elemental analysis results during purity assessment?
Answer:
- Repeat Analysis : Confirm discrepancies (e.g., C% variance >0.5%) with triplicate measurements .
- Complementary Techniques : Use HRMS to detect trace impurities (e.g., unreacted starting material) .
- Purification : Re-chromatograph with gradient elution (e.g., CHCl₃/MeOH from 9:1 to 5:5) .
Advanced: What strategies enhance stability during long-term storage?
Answer:
- Lyophilization : Convert to stable powder under vacuum (≤0.1 mbar) at -20°C .
- Inert Packaging : Use argon-flushed vials to prevent oxidation of the thioether group .
- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 3 months) with HPLC .
Basic: How to design SAR studies for analogs of this compound?
Answer:
- Core Modifications : Replace benzofuran with benzothiophene to assess π-stacking effects .
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) on pyrimidine to enhance target affinity .
- Biological Testing : Use kinase inhibition assays (IC₅₀) and cytotoxicity profiling (MTT assay) .
Advanced: What mechanistic studies elucidate its mode of action in enzyme inhibition?
Answer:
- Kinetic Analysis : Measure Km/Vmax shifts in enzyme activity (e.g., PI3Kα) to classify inhibition type (competitive vs. allosteric) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and enthalpy changes .
- Mutagenesis : Engineer key residues (e.g., ATP-binding pocket lysines) to confirm interaction sites .
Advanced: How to mitigate spectral interference in complex biological matrices?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
